
3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, material science, and organic synthesis. This compound is a derivative of benzaldehyde and is also known as TFCB aldehyde.
Wirkmechanismus
The mechanism of action of 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde is not well understood. However, it has been proposed that the compound exerts its biological activities by interacting with specific cellular targets.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde exhibits significant antimicrobial activity against various bacterial and fungal strains. TFCB aldehyde has also been reported to have antitumor activity against various cancer cell lines. In addition, the compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde in lab experiments is its easy synthesis and availability. The compound is also stable under normal laboratory conditions. However, one of the limitations of using TFCB aldehyde is its potential toxicity. Therefore, caution should be taken while handling the compound.
Zukünftige Richtungen
There are several future directions for the research on 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde. One of the potential applications of TFCB aldehyde is in the development of new antimicrobial agents. The compound can also be used as a building block in the synthesis of new biologically active compounds. In addition, further studies are needed to understand the mechanism of action of TFCB aldehyde and its potential applications in various fields including material science and organic synthesis.
Conclusion:
In conclusion, 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, material science, and organic synthesis. The compound has been extensively studied for its biological activities and has shown significant antimicrobial, antitumor, and anti-inflammatory activities. Further research is needed to fully understand the potential applications of TFCB aldehyde in various fields.
Synthesemethoden
The synthesis of 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde involves the reaction of 2,2,3,3-tetrafluorocyclobutanone with benzaldehyde in the presence of a catalyst. The reaction takes place under mild conditions and yields the desired product in good yields. The synthesis of TFCB aldehyde is a well-established method and has been reported in various scientific journals.
Wissenschaftliche Forschungsanwendungen
3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have antimicrobial, antitumor, and anti-inflammatory activities. TFCB aldehyde has also been used as a building block in the synthesis of various biologically active compounds.
Eigenschaften
IUPAC Name |
3-(2,2,3,3-tetrafluorocyclobutyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O/c12-10(13)5-9(11(10,14)15)8-3-1-2-7(4-8)6-16/h1-4,6,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVHSCDTMZRWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


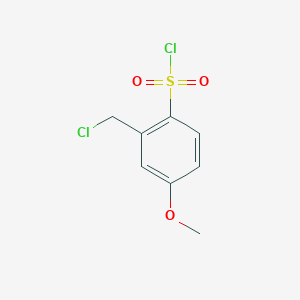
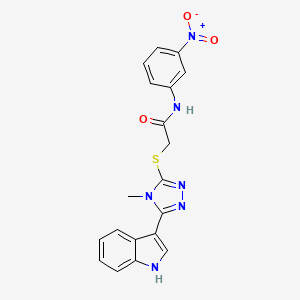

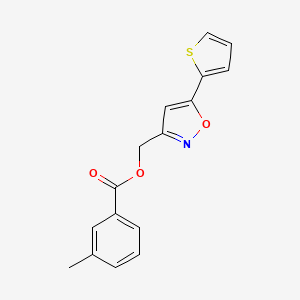

![Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2899040.png)
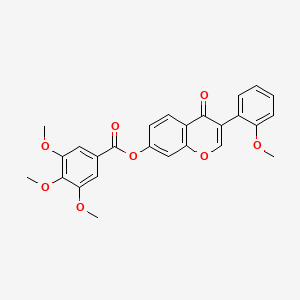
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2899042.png)
![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2899043.png)
![N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide](/img/structure/B2899044.png)
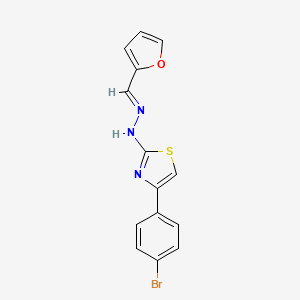
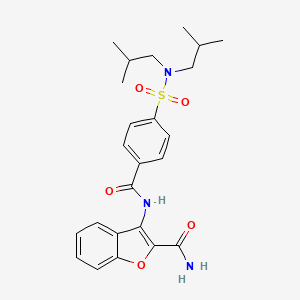
![4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2899051.png)